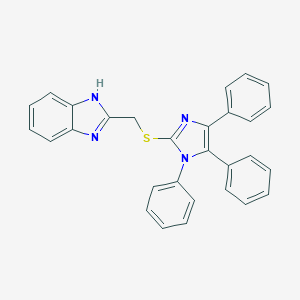
1H-1,3-BENZIMIDAZOL-2-YLMETHYL (1,4,5-TRIPHENYL-1H-IMIDAZOL-2-YL) SULFIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-1,3-BENZIMIDAZOL-2-YLMETHYL (1,4,5-TRIPHENYL-1H-IMIDAZOL-2-YL) SULFIDE is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by rings containing at least one atom other than carbon. The compound features both benzimidazole and imidazole moieties, which are known for their significant roles in various biological and chemical processes.
Méthodes De Préparation
The synthesis of 1H-1,3-BENZIMIDAZOL-2-YLMETHYL (1,4,5-TRIPHENYL-1H-IMIDAZOL-2-YL) SULFIDE typically involves multi-step reactions. One common method involves the reaction of benzimidazole derivatives with triphenylimidazole derivatives under specific conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as sulfur . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
1H-1,3-BENZIMIDAZOL-2-YLMETHYL (1,4,5-TRIPHENYL-1H-IMIDAZOL-2-YL) SULFIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include acids, bases, and other organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1H-1,3-BENZIMIDAZOL-2-YLMETHYL (1,4,5-TRIPHENYL-1H-IMIDAZOL-2-YL) SULFIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an antiparasitic agent, particularly against Toxoplasma gondii.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of 1H-1,3-BENZIMIDAZOL-2-YLMETHYL (1,4,5-TRIPHENYL-1H-IMIDAZOL-2-YL) SULFIDE involves its interaction with specific molecular targets. For instance, its antiparasitic activity is believed to be due to its ability to inhibit key enzymes in the metabolic pathways of parasites . The compound’s structure allows it to bind effectively to these enzymes, disrupting their function and leading to the death of the parasite.
Comparaison Avec Des Composés Similaires
1H-1,3-BENZIMIDAZOL-2-YLMETHYL (1,4,5-TRIPHENYL-1H-IMIDAZOL-2-YL) SULFIDE can be compared to other heterocyclic compounds such as:
- 1H-benzimidazol-2-ylmethyl 4-(4-methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl sulfide
- 1H-benzo[d]imidazol-2-yl (phenyl)methanone
These compounds share similar structural features but differ in their specific functional groups and overall molecular architecture. The unique combination of benzimidazole and imidazole moieties in this compound contributes to its distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C29H22N4S |
|---|---|
Poids moléculaire |
458.6g/mol |
Nom IUPAC |
2-[(1,4,5-triphenylimidazol-2-yl)sulfanylmethyl]-1H-benzimidazole |
InChI |
InChI=1S/C29H22N4S/c1-4-12-21(13-5-1)27-28(22-14-6-2-7-15-22)33(23-16-8-3-9-17-23)29(32-27)34-20-26-30-24-18-10-11-19-25(24)31-26/h1-19H,20H2,(H,30,31) |
Clé InChI |
GJYUGVICRKRWTI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(N(C(=N2)SCC3=NC4=CC=CC=C4N3)C5=CC=CC=C5)C6=CC=CC=C6 |
SMILES canonique |
C1=CC=C(C=C1)C2=C(N(C(=N2)SCC3=NC4=CC=CC=C4N3)C5=CC=CC=C5)C6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Isopropyl 4-({4-[(4-chlorophenoxy)methyl]benzoyl}amino)benzoate](/img/structure/B445126.png)
![N-benzyl-5-(4-bromophenyl)-N-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B445127.png)
![Methyl 6-tert-butyl-2-({5-[(2,4-dichlorophenoxy)methyl]-2-furoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B445128.png)
![N~2~-[3,5-DIMETHYL-1-(3-PHENOXYBENZYL)-1H-PYRAZOL-4-YL]-5-PHENYL-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE](/img/structure/B445129.png)
![N-(2-methoxyphenyl)-4-[(2,3,5,6-tetrafluorophenoxy)methyl]benzamide](/img/structure/B445134.png)
![4-[(4-chlorophenoxy)methyl]-N-(2,4-dichlorophenyl)benzamide](/img/structure/B445139.png)
![Methyl 2-{[3-(3,4-dichlorophenyl)acryloyl]amino}-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B445141.png)
![5-(4-bromophenyl)-N-(3,4-dimethylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B445142.png)
![N,5-bis(4-bromophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B445143.png)
![N-(5-chloro-2-methylphenyl)-4-[(2,4-dichlorophenoxy)methyl]benzamide](/img/structure/B445144.png)
![5-(4-bromophenyl)-7-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B445145.png)
![Methyl 2-({4-[(4-propylphenoxy)methyl]benzoyl}amino)benzoate](/img/structure/B445146.png)
![4-[(4-propylphenoxy)methyl]-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B445147.png)
![5-(4-bromophenyl)-N-(4-ethylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B445148.png)
